molecular formula C7H3ClF3NO4S B12833493 3-Nitro-4-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 301856-45-1

3-Nitro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B12833493
CAS No.: 301856-45-1
M. Wt: 289.62 g/mol
InChI Key: GDJPESFQLZUZMS-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3ClF3NO4S. It is a derivative of benzene, characterized by the presence of nitro, trifluoromethyl, and sulfonyl chloride functional groups. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-nitro-4-(trifluoromethyl)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Nitro-4-(trifluoromethyl)benzenesulfonic acid+SOCl23-Nitro-4-(trifluoromethyl)benzene-1-sulfonyl chloride+SO2+HCl\text{3-Nitro-4-(trifluoromethyl)benzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Nitro-4-(trifluoromethyl)benzenesulfonic acid+SOCl2​→3-Nitro-4-(trifluoromethyl)benzene-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient removal of by-products such as sulfur dioxide and hydrogen chloride.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Electrophilic Aromatic Substitution: The trifluoromethyl group activates the benzene ring towards electrophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols are used under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used with hydrogen gas.

    Electrophilic Aromatic Substitution: Electrophiles such as halogens or nitronium ions are used under acidic conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Amino Derivatives: Formed from the reduction of the nitro group.

Scientific Research Applications

3-Nitro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is used in various scientific research applications, including:

    Biology: In the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: As an intermediate in the synthesis of drugs with anti-inflammatory or antimicrobial properties.

    Industry: In the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can undergo reduction, leading to the formation of amino derivatives, which can further participate in various chemical reactions. The trifluoromethyl group enhances the reactivity of the benzene ring towards electrophilic aromatic substitution.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the nitro group.

    4-Nitrobenzenesulfonyl chloride: Similar structure but lacks the trifluoromethyl group.

    3-Nitrobenzenesulfonyl chloride: Similar structure but lacks the trifluoromethyl group.

Uniqueness

3-Nitro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its reactivity and make it a versatile reagent in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

301856-45-1

Molecular Formula

C7H3ClF3NO4S

Molecular Weight

289.62 g/mol

IUPAC Name

3-nitro-4-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C7H3ClF3NO4S/c8-17(15,16)4-1-2-5(7(9,10)11)6(3-4)12(13)14/h1-3H

InChI Key

GDJPESFQLZUZMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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